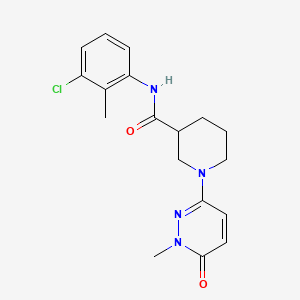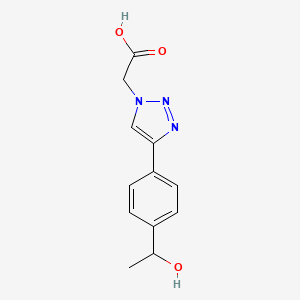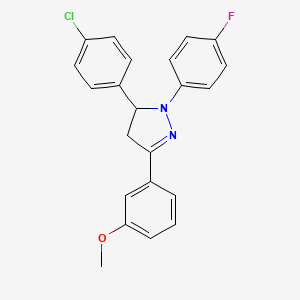![molecular formula C10H11F2NO B2547720 2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol CAS No. 2160636-92-8](/img/structure/B2547720.png)
2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol is a chemical compound characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol typically involves a [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using various starting materials and catalysts to achieve the desired product. The reaction conditions often include the use of ultraviolet light or high temperatures to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The difluorophenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a cyclobutanone derivative, while reduction of the amino group may produce a primary or secondary amine.
Scientific Research Applications
2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Drug Discovery: The compound is used in the development of new drugs targeting various diseases.
Materials Science: Its unique structural properties make it useful in the design of novel materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol
- 2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol
Uniqueness: 2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol is unique due to the specific positioning of the difluorophenyl moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-(2,3-difluoroanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-6-2-1-3-8(10(6)12)13-7-4-5-9(7)14/h1-3,7,9,13-14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGDXBXXZDJZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C(=CC=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2547637.png)
![3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547638.png)

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)
![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)

![N-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2547648.png)
![2-{[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl}-N-methylacetamide](/img/structure/B2547649.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide](/img/structure/B2547652.png)




